REACTION_CXSMILES
|
O1CCN([C:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=2)CC1.[S:13](Cl)(=[O:16])(=[O:15])[NH2:14].C(N(CC)CC)C.[O:25]1CCCC1>>[O:25]=[C:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]1[S:13]([NH2:14])(=[O:16])=[O:15]
|
Name
|
|
Quantity
|
16.7 g
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Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=CCCCC1
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)Cl
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
the filtrate was evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on 400 g of silica gel with methylene chloride
|
Type
|
CUSTOM
|
Details
|
After recrystallization from isopropanol
|
Type
|
CUSTOM
|
Details
|
the main fraction yielded 9.7 g (54.8% of theory, based on enamine) of 2-oxocyclohexanesulfonamide of melting point 118°-119° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |